molecular formula C26H24N6O3S2 B11032237 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11032237
M. Wt: 532.6 g/mol
InChI Key: XOZZDYFNZWLVTL-UHFFFAOYSA-N
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Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a benzothiazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Coupling with Triazine Core: The benzothiazole intermediate is then coupled with a triazine derivative. This step often involves nucleophilic substitution reactions where the benzothiazole reacts with a chlorinated triazine compound in the presence of a base.

    Final Functionalization: The final step includes the introduction of the methoxyphenyl groups. This can be done through further nucleophilic substitution reactions using appropriate methoxyphenyl amines.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the triazine core, potentially altering its electronic properties.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core and benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced triazine derivatives with altered electronic properties.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules due to its potential fluorescence properties.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: The compound’s potential bioactivity could be harnessed for developing new therapeutic agents, especially in oncology or infectious diseases.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymers: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole and triazine moieties are crucial for these interactions, as they can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-1,3-benzothiazole: Shares the benzothiazole moiety but lacks the triazine core.

    N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Contains the triazine core but lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its combined structural features, which confer distinct electronic, optical, and chemical properties. This combination makes it versatile for various applications, from catalysis to drug development.

Properties

Molecular Formula

C26H24N6O3S2

Molecular Weight

532.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6O3S2/c1-4-35-20-13-14-21-22(15-20)36-26(29-21)37-25-31-23(27-16-5-9-18(33-2)10-6-16)30-24(32-25)28-17-7-11-19(34-3)12-8-17/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32)

InChI Key

XOZZDYFNZWLVTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)NC5=CC=C(C=C5)OC

Origin of Product

United States

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